4-Methoxy-1-benzothiophene-7-carbonitrile
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Overview
Description
4-Methoxy-1-benzothiophene-7-carbonitrile is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse biological activities and applications in medicinal chemistry. The presence of a methoxy group and a carbonitrile group in the structure of this compound makes it a compound of interest for various chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1-benzothiophene-7-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with thiourea to form 4-methoxy-1-benzothiophene. This intermediate is then subjected to a cyanation reaction using a suitable cyanating agent, such as copper(I) cyanide, to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1-benzothiophene-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
4-Methoxy-1-benzothiophene-7-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-1-benzothiophene-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-1-benzothiophene-7-carboxylic acid
- 4-Methoxy-1-benzothiophene-2-carboxylic acid
- 4-Methoxy-1-benzothiophene-7-carboxamide
Uniqueness
4-Methoxy-1-benzothiophene-7-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H7NOS |
---|---|
Molecular Weight |
189.24 g/mol |
IUPAC Name |
4-methoxy-1-benzothiophene-7-carbonitrile |
InChI |
InChI=1S/C10H7NOS/c1-12-9-3-2-7(6-11)10-8(9)4-5-13-10/h2-5H,1H3 |
InChI Key |
WPJKOIAWYYIZSU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CSC2=C(C=C1)C#N |
Origin of Product |
United States |
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